c[CO-2,3-pyrazine-CO-D-Nal(2)-Arg-Trp-Lys]-NH2
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Overview
Description
The compound C[CO-2,3-pyrazine-CO-D-Nal(2)-Arg-Trp-Lys]-NH2 is a cyclic lactam analogue of alpha-melanocyte-stimulating hormone (alpha-MSH). This compound is known for its high selectivity and potency as an antagonist of the human melanocortin-3 receptor (hMC3R).
Preparation Methods
The synthesis of C[CO-2,3-pyrazine-CO-D-Nal(2)-Arg-Trp-Lys]-NH2 involves the replacement of the Pro(6) residue and the dicarboxylic acid linker with 2,3-pyrazine-dicarboxylic acid. This modification results in a highly selective nanomolar range hMC3R antagonist.
Chemical Reactions Analysis
C[CO-2,3-pyrazine-CO-D-Nal(2)-Arg-Trp-Lys]-NH2: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
C[CO-2,3-pyrazine-CO-D-Nal(2)-Arg-Trp-Lys]-NH2: has several scientific research applications:
Chemistry: It serves as a critical biochemical tool for elucidating the full spectrum of functions performed by the physiologically important melanocortin-3 receptor.
Biology: The compound is used to study the structure-activity relationships of cyclic lactam analogues of alpha-MSH.
Medicine: It has potential therapeutic applications due to its high selectivity and potency as an hMC3R antagonist.
Mechanism of Action
The mechanism of action of C[CO-2,3-pyrazine-CO-D-Nal(2)-Arg-Trp-Lys]-NH2 involves its interaction with the melanocortin-3 receptor (hMC3R). The 2,3-pyrazinedicarboxylic acid stabilizes a beta-turn-like structure with the D-Phe/D-Nal(2’) residues, which explains the high potency of the corresponding peptides. This stabilization allows the compound to act as a highly selective antagonist of hMC3R, modulating the receptor’s activity and influencing various physiological processes .
Comparison with Similar Compounds
C[CO-2,3-pyrazine-CO-D-Nal(2)-Arg-Trp-Lys]-NH2: can be compared with other similar compounds, such as:
C[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2: This compound is a partial agonist of hMC3R with an EC50 of 27 nM and 70% max cAMP.
C[CO-(CH2)2-CO-Nle-D-Nal(2’)-Arg-Trp-Lys]-NH2: This compound acts as an antagonist of both hMC3R and hMC5R with IC50 values of 12 and 17 nM, respectively.
The uniqueness of This compound lies in its high selectivity and potency as an hMC3R antagonist, making it a valuable tool for biochemical research and potential therapeutic applications .
Properties
Molecular Formula |
C42H48N12O6 |
---|---|
Molecular Weight |
816.9 g/mol |
IUPAC Name |
(4R,7S,10S,13S)-7-[3-(diaminomethylideneamino)propyl]-10-(1H-indol-3-ylmethyl)-4-(naphthalen-2-ylmethyl)-2,5,8,11,19-pentaoxo-3,6,9,12,18,21,24-heptazabicyclo[18.4.0]tetracosa-1(24),20,22-triene-13-carboxamide |
InChI |
InChI=1S/C42H48N12O6/c43-36(55)30-12-5-6-16-48-40(59)34-35(47-19-18-46-34)41(60)54-32(21-24-14-15-25-8-1-2-9-26(25)20-24)38(57)52-31(13-7-17-49-42(44)45)37(56)53-33(39(58)51-30)22-27-23-50-29-11-4-3-10-28(27)29/h1-4,8-11,14-15,18-20,23,30-33,50H,5-7,12-13,16-17,21-22H2,(H2,43,55)(H,48,59)(H,51,58)(H,52,57)(H,53,56)(H,54,60)(H4,44,45,49)/t30-,31-,32+,33-/m0/s1 |
InChI Key |
YIHQUVPRWHIYHB-SSNHPIBPSA-N |
Isomeric SMILES |
C1CCNC(=O)C2=NC=CN=C2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C1)C(=O)N)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC6=CC=CC=C6C=C5 |
Canonical SMILES |
C1CCNC(=O)C2=NC=CN=C2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C1)C(=O)N)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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